(2R)-2-azaniumyl-3-(5-bromo-2-fluorophenyl)propanoate
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Overview
Description
(2R)-2-azaniumyl-3-(5-bromo-2-fluorophenyl)propanoate is an organic compound that features a chiral center, making it optically active. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both bromine and fluorine atoms in the aromatic ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-azaniumyl-3-(5-bromo-2-fluorophenyl)propanoate typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2-fluorobenzene.
Formation of Intermediate: The intermediate (5-bromo-2-fluorophenyl)lithium is formed by lithiation of 5-bromo-2-fluorobenzene using a lithium base in the presence of a solvent.
Coupling Reaction: The intermediate is then coupled with (2R)-2-azaniumyl-3-propanoic acid under suitable conditions to form the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale lithiation and coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Substitution Reactions: The bromine and fluorine atoms on the aromatic ring make it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Carboxylic acids or ketones may be formed.
Reduction Products: Alcohols or amines can be obtained.
Scientific Research Applications
(2R)-2-azaniumyl-3-(5-bromo-2-fluorophenyl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its unique structure.
Mechanism of Action
The mechanism of action of (2R)-2-azaniumyl-3-(5-bromo-2-fluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms enhances its binding affinity and specificity. The compound may inhibit or activate certain pathways, depending on its structure and the target molecule.
Comparison with Similar Compounds
- (2R)-2-azaniumyl-3-(5-chloro-2-fluorophenyl)propanoate
- (2R)-2-azaniumyl-3-(5-bromo-2-chlorophenyl)propanoate
Comparison:
- Uniqueness: The presence of both bromine and fluorine atoms in (2R)-2-azaniumyl-3-(5-bromo-2-fluorophenyl)propanoate makes it more reactive compared to its analogs with only one halogen substituent.
- Reactivity: The combination of bromine and fluorine enhances its potential for diverse chemical transformations, making it a valuable compound in organic synthesis.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2R)-2-azaniumyl-3-(5-bromo-2-fluorophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTRLZMUWHKJRH-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC(C(=O)[O-])[NH3+])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)C[C@H](C(=O)[O-])[NH3+])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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